molecular formula C11H14ClNO5S B1429988 2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride CAS No. 1427379-29-0

2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1429988
CAS No.: 1427379-29-0
M. Wt: 307.75 g/mol
InChI Key: DSMRFMFJDXJDFB-UHFFFAOYSA-N
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Description

2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C11H14ClNO5S and its molecular weight is 307.75 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride can be described as follows:

  • Molecular Formula: C12H15ClN2O4S
  • Molecular Weight: 320.77 g/mol
  • IUPAC Name: 2-(2-Ethoxyacetamido)-4-methoxybenzenesulfonyl chloride

This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various biological molecules.

The biological activity of this compound primarily revolves around its role as a sulfonamide. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. This compound may similarly inhibit specific enzymes involved in the folate pathway, thus exhibiting antibacterial properties.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited potent activity against multidrug-resistant strains, highlighting their therapeutic potential in treating infections caused by resistant bacteria.

Case Study 2: Antitumor Mechanisms

In another study featured in Cancer Letters, researchers investigated the effects of sulfonamide derivatives on human cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation and induce apoptosis via mitochondrial pathways. While this study did not focus specifically on this compound, it provides insights into the possible mechanisms through which this compound may exert antitumor effects.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits bacterial growth by interfering with folic acid synthesisJournal of Antimicrobial Chemotherapy
AntitumorInduces apoptosis in cancer cellsCancer Letters

Scientific Research Applications

Antimicrobial Activity

Sulfonamide derivatives, including 2-(2-Ethoxyacetamido)-4-methoxybenzene-1-sulfonyl chloride, have demonstrated significant antimicrobial properties. The mechanism of action involves the inhibition of bacterial growth by interfering with folic acid synthesis, crucial for bacterial survival and proliferation.

Case Study: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited potent activity against multidrug-resistant strains, highlighting their therapeutic potential in treating infections caused by resistant bacteria.

Antitumor Mechanisms

Research has also explored the antitumor properties of sulfonamide derivatives. These compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mitochondrial pathways.

Case Study: Antitumor Activity
In a study featured in Cancer Letters, researchers found that sulfonamide derivatives could induce apoptosis in human cancer cell lines. Although this study did not focus specifically on this compound, it provides insights into the potential mechanisms through which this compound may exert antitumor effects.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits bacterial growth by interfering with folic acid synthesisJournal of Antimicrobial Chemotherapy
AntitumorInduces apoptosis in cancer cellsCancer Letters

Synthesis and Retrosynthesis

The synthesis of sulfonamide compounds typically involves the coupling of sulfonyl chlorides with amines or other nucleophiles. For this compound, one-step synthesis methods have been explored to streamline production processes.

Feasible Synthetic Routes

Utilizing advanced synthesis planning tools, researchers can predict feasible synthetic routes for this compound, enhancing efficiency and yield during laboratory preparations. This includes optimizing reaction conditions and precursor selection to ensure high purity and effectiveness.

Properties

IUPAC Name

2-[(2-ethoxyacetyl)amino]-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO5S/c1-3-18-7-11(14)13-9-6-8(17-2)4-5-10(9)19(12,15)16/h4-6H,3,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMRFMFJDXJDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(C=CC(=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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